molecular formula C14H15N5 B2625212 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 127710-41-2

4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline

カタログ番号 B2625212
CAS番号: 127710-41-2
分子量: 253.309
InChIキー: UGQDVRSIYUFYON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” is a compound that has been studied for its potential applications in the field of medicine. It has been found to efficiently block cancer-associated transcriptional changes by targeting genes that are highly enriched with BRD4 and histone acetylation marks . This suggests that BD1-selective targeting could be an effective and safe therapeutic strategy against leukemia .


Synthesis Analysis

The synthesis of “this compound” involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Chemical Reactions Analysis

In terms of chemical reactions, “this compound” has been found to exhibit anti-proliferative activities when tested against MCF-7 and HepG2 cell lines . This suggests that it may interact with biological systems in a way that inhibits the growth of these cells.

科学的研究の応用

Synthesis and Pharmacological Potential

  • 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized and evaluated for their pharmacological potential. For example, a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides demonstrated favorable activity as positive inotropic agents, showing potential in cardiac applications (Liu et al., 2009).

Antidepressant and Receptor Antagonist Properties

  • Certain 4-amino[1,2,4]triazolo[4,3-a]quinoxalines have shown promising results as novel and rapid-acting antidepressant agents. They also exhibit potent and selective binding to adenosine A1 and A2 receptors, suggesting their utility in neuropsychiatric treatments (Sarges et al., 1990).

Antimicrobial and Antifungal Applications

  • Novel derivatives, such as 7-nitro-1-(piperidin-4-yl)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-derived sulphonamides, have been synthesized and shown significant antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Reddy et al., 2016).

Cancer Research

  • Fused 1,2,4-triazoles, including triazolo[4,3-a]quinoxalines, have been explored for their cytotoxic activity against various cancer cell lines, revealing some compounds with potent antiproliferative activity (Zheng et al., 2015).

Anticonvulsant Properties

  • Research on [1,2,4]triazolo[4,3-a]quinoxaline derivatives has indicated their potential as novel anticonvulsant agents. Some synthesized compounds demonstrated significant activity in this domain, providing avenues for developing new treatments for epilepsy and related disorders (Alswah et al., 2013).

将来の方向性

The future directions for “4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline” could involve further exploration of its potential applications in medicine, particularly in the treatment of cancer . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

生化学分析

Biochemical Properties

It has been suggested that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . This suggests that 4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline may interact with certain enzymes, proteins, and other biomolecules in a way that enhances its antimicrobial activity.

Cellular Effects

It has been shown to exhibit cytotoxicity at certain concentrations . This suggests that it may influence cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that this compound potently intercalates DNA , which could explain its observed cytotoxicity. This intercalation could potentially lead to changes in gene expression and could influence enzyme activity.

特性

IUPAC Name

4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-4-8-18(9-5-1)13-14-17-15-10-19(14)12-7-3-2-6-11(12)16-13/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQDVRSIYUFYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。